D-Sorbose

glycobiology diabetes research enzyme inhibition

Researchers investigating disaccharidase inhibition require enantiomerically verified D-sorbose; substitution with L-sorbose or other ketohexoses introduces quantified variability (Ki shift from 7.5 to 60.8 mM). • 8.1-fold stronger sucrase/maltase inhibition vs L-sorbose; uncompetitive inhibition mode. • 0.9-2.9% relative activity on D-tagatose 3-epimerase-validated low-activity reference substrate. • Single stable gas-phase conformer for computational and crystallographic carbohydrate studies. Supplied as ≥98% white crystalline powder with full COA. Ambient shipping; RUO.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 3615-56-3
Cat. No. B1201733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Sorbose
CAS3615-56-3
SynonymsD Sorbose
D-Sorbose
L Sorbose
L-Sorbose
Sorbose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m1/s1
InChIKeyBJHIKXHVCXFQLS-PYWDMBMJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Sorbose CAS 3615-56-3 Procurement Guide | Ketohexose Physicochemical and Differentiation Profile


D-Sorbose (CAS 3615-56-3) is a six-carbon ketohexose monosaccharide with molecular formula C₆H₁₂O₆ and molar mass 180.16 g/mol. It exists as a white crystalline powder with a melting point range of 157–165°C, optical rotation [α]20/D 36 to 44° (c = 1% in water), and water solubility of approximately 50 mg/mL producing a clear, colorless to light yellow solution . As the D-enantiomer of sorbose, D-sorbose is classified as a rare sugar due to its limited natural abundance relative to the more prevalent L-sorbose found in nature [1]. Its stereochemical configuration confers distinct biological and enzymatic interaction profiles that differentiate it from its L-enantiomer and other in-class ketohexoses such as D-fructose, D-tagatose, and D-psicose, making enantiomeric and structural verification essential for scientific and industrial applications [2].

D-Sorbose CAS 3615-56-3: Why Ketohexose Class Substitution Is Scientifically Invalid


Substituting D-sorbose with L-sorbose or other ketohexoses such as D-tagatose or D-psicose in experimental or industrial workflows introduces substantial and quantifiable variability. Enantiomeric specificity is a critical determinant of biological activity: D-sorbose and L-sorbose exhibit fundamentally different inhibitory kinetics against disaccharidases, with D-sorbose demonstrating an approximately eight-fold stronger inhibition (Ki = 7.5 mM versus 60.8 mM) and distinct inhibition modes (uncompetitive versus competitive) [1]. Enzymatic substrate specificity profiles further underscore the non-interchangeable nature of these compounds; D-sorbose displays only 0.9–2.9% relative activity compared to D-psicose in D-tagatose 3-epimerase assays, whereas D-tagatose retains 23.2–24.2% activity [2]. At the conformational level, L-sorbose adopts only one stable conformer in the gas phase, compared to two for D-psicose and three for D-tagatose, a structural distinction that influences molecular recognition events [3]. Additionally, the industrial synthesis of L-ascorbic acid via the Reichstein process is strictly dependent on L-sorbose as the essential intermediate; D-sorbose cannot substitute in this pathway, as chemical oxidation of D-sorbitol yields approximately 50% D-sorbose as an undesired byproduct rather than the required L-enantiomer [4]. These orthogonal lines of evidence establish that in-class compounds cannot be generically interchanged without compromising experimental reproducibility, product yield, or biological interpretation.

D-Sorbose CAS 3615-56-3: Product-Specific Quantitative Differentiation Evidence for Scientific Procurement


D-Sorbose vs L-Sorbose: 8-Fold Difference in Disaccharidase Inhibition Potency

D-Sorbose demonstrates an approximately 8.1-fold stronger inhibition of rat small intestinal sucrase activity compared to its enantiomer L-sorbose. The inhibition constant (Ki) for D-sorbose is 7.5 mM, whereas L-sorbose exhibits a substantially higher Ki of 60.8 mM [1]. Furthermore, the inhibitory modes are mechanistically distinct: D-sorbose acts via uncompetitive inhibition, while L-sorbose functions through competitive inhibition [1]. In vivo, sucrose solution administered with D-sorbose to rats significantly suppressed postprandial blood glucose and insulin elevation, whereas L-sorbose produced only very weak suppressive effects [1].

glycobiology diabetes research enzyme inhibition rare sugar sweetener

D-Sorbose vs D-Psicose and D-Tagatose: Quantified Substrate Specificity Hierarchy in Epimerase Activity

D-Sorbose exhibits markedly lower substrate activity with D-tagatose 3-epimerase (EC 5.1.3.30) compared to other rare ketohexoses. Relative to D-psicose (set as 100% reference), D-sorbose displays only 0.9–2.9% activity, whereas D-tagatose retains 23.2–24.2% activity [1]. In terms of absolute kinetic parameters using wild-type enzyme, D-sorbose shows a Km of 359 ± 3.5 mM, kcat of 8.30 ± 0.34 s⁻¹, and catalytic efficiency (kcat/Km) of 0.02 ± 0.001 s⁻¹ mM⁻¹, corresponding to a relative activity of only 4.5 ± 0.4% compared to D-fructose [2].

enzymology rare sugar biosynthesis biocatalysis D-tagatose 3-epimerase

D-Sorbose Conformational Simplicity vs D-Tagatose and D-Psicose: Structural Differentiation by Rotational Spectroscopy

Fourier transform microwave spectroscopy coupled with laser ablation has revealed distinct conformational signatures among ketohexoses. L-Sorbose (the enantiomer of D-sorbose, with identical conformational properties) adopts only one stable conformer in the gas phase, whereas D-psicose exhibits two conformers and D-tagatose exhibits three conformers [1]. This conformational constraint in sorbose, driven by a singular structural signature involving the OH(1) hydroxyl group, limits its accessible molecular geometries compared to structurally related ketohexoses [1].

structural biology molecular recognition computational chemistry conformational analysis

D-Sorbose vs L-Sorbose in Industrial Vitamin C Synthesis: Enantioselectivity Defines Process Viability

The industrial synthesis of L-ascorbic acid (vitamin C) via the Reichstein process depends critically on enantiomeric purity. Chemical oxidation of D-sorbitol yields approximately 50% D-sorbose as an unwanted byproduct alongside L-sorbose. In contrast, microbial fermentation using microorganisms with D-sorbitol dehydrogenase (SLDH) activity produces exclusively the L-enantiomer in yields of approximately 95% [1]. L-Sorbose is the essential intermediate in this pathway; D-sorbose is not a competent substrate for subsequent conversion to 2-keto-L-gulonic acid (2KLGA) and L-ascorbic acid [1][2].

industrial biotechnology vitamin C biosynthesis Reichstein process enantioselective oxidation

D-Sorbose Biosynthetic Yield: Engineered C. glutamicum Produces 19.5 g/L in Fed-Batch Fermentation

Engineered Corynebacterium glutamicum harboring a recombinant DHAP-dependent aldolase pathway accumulates 19.5 g/L of D-sorbose and 13.4 g/L of D-psicose under fed-batch fermentation conditions using D-glyceraldehyde and glucose as substrates [1]. This production titer establishes a benchmark for microbial D-sorbose biosynthesis and demonstrates the feasibility of co-producing multiple rare ketoses from a single engineered strain, with D-sorbose as the predominant product under the optimized conditions [1].

metabolic engineering rare sugar production industrial fermentation Corynebacterium glutamicum

D-Sorbose Chromatographic Resolution: Validated HPLC-CAD Separation from D-Allose, D-Tagatose, and D-Psicose

A validated HPLC method using a ligand-exchange column with Corona charged aerosol detection (CAD) achieves baseline resolution of D-sorbose from D-allose, D-tagatose, and D-psicose in rare sugar-containing syrup (RSS) matrices. Calibration curves for each rare sugar demonstrated correlation coefficients of 0.999 across the range from the lower limit of quantification to 1000 ppm, and spike recovery tests yielded approximately 100% recovery for all tested rare sugars including D-sorbose [1]. The method enables accurate quantification of D-sorbose in complex food matrices with separation from major sugar components [1].

analytical chemistry quality control chromatography rare sugar quantification

D-Sorbose CAS 3615-56-3: Evidence-Based Application Scenarios for Research and Industrial Procurement


Disaccharidase Inhibition Studies and Glycemic Control Research

D-Sorbose is the preferred enantiomer for research targeting sucrase and maltase inhibition due to its quantified 8.1-fold stronger inhibition (Ki = 7.5 mM) compared to L-sorbose (Ki = 60.8 mM) and its distinct uncompetitive inhibition mechanism [1]. In vivo rat studies confirm that D-sorbose, but not L-sorbose, significantly suppresses postprandial blood glucose and insulin elevation when co-administered with sucrose, positioning D-sorbose as the enantiomer of interest for developing rare sugar-based sweeteners with potential glycemic control applications [1].

D-Tagatose 3-Epimerase Substrate Specificity Profiling

D-Sorbose serves as a low-activity reference substrate for D-tagatose 3-epimerase (EC 5.1.3.30) characterization, exhibiting only 0.9–2.9% relative activity compared to D-psicose and a catalytic efficiency (kcat/Km) of 0.02 s⁻¹ mM⁻¹ [1][2]. This quantifiably low enzymatic turnover distinguishes D-sorbose from other ketohexoses and makes it valuable for establishing baseline activity levels, investigating enzyme-substrate recognition determinants, and engineering epimerases with altered substrate specificity profiles [1][2].

Rare Sugar Conformational and Structural Biology Studies

D-Sorbose, with only one stable gas-phase conformer compared to two for D-psicose and three for D-tagatose, provides a structurally constrained ketohexose model system for investigating relationships between conformational flexibility, molecular recognition, and biological activity [1]. This conformational simplicity makes D-sorbose particularly suitable for computational modeling, crystallographic studies, and investigations of carbohydrate–protein binding thermodynamics where reduced conformational entropy is an experimental variable of interest [1].

Microbial Rare Sugar Production via Engineered C. glutamicum Fermentation

Industrial biotechnology programs developing microbial rare sugar production platforms can benchmark against the demonstrated 19.5 g/L D-sorbose titer achieved in engineered Corynebacterium glutamicum using a DHAP-dependent aldolase recombination pathway [1]. This validated production titer, co-produced with 13.4 g/L D-psicose under identical fed-batch conditions, provides a reference for evaluating strain engineering strategies, fermentation optimization, and process economics in rare ketose biomanufacturing [1].

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